![molecular formula C6H3ClF3NS B15249296 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol](/img/structure/B15249296.png)
5-Chloro-6-(trifluoromethyl)pyridine-3-thiol
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Overview
Description
5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyridine ring. One common method involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine with a thiolating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the thiolation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(trifluoromethyl)pyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the chlorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "5-Chloro-6-(trifluoromethyl)pyridine-3-thiol" is not available in the search results, the results do provide information regarding its synthesis, derivatives, and related compounds with potential applications.
Synthesis and Derivatives
- A method to obtain imidazo[1,5-a]pyridines starts from 2,3-dichloro-5-(trifluoromethyl)pyridine .
- 2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridine is a key intermediate that, in reaction with triphosgene or thiophosgene, gives direct access to 3-substituted imidazo[1,5-a]pyridine .
- Various reaction conditions were tested for the conversion of amine (1) into compound (7), which could be relevant in the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol .
Related Research and Potential Applications
- shifts in the trifluoromethyl group's position on a pyridine ring can significantly impact the activity of certain compounds . For example, shifting a trifluoromethyl group to position 4 of the pyridine ring in compound 11b resulted in a 10-fold improvement in IC50 value for MAGL .
- Substituted (trifluoromethyl)pyridine compounds can be prepared by reacting a halo-(trifluoromethyl)pyridine compound with reagents . These resulting compounds can have various applications, such as forming hydroxy groups by reacting with aqueous sodium hydroxide, mercapto groups by reacting with sodium sulfide, or amino groups by reacting with ammonia .
- Pyridine derivatives have shown anti-inflammatory activity . For instance, compounds 5 and 6 potently suppressed COX-2 activity . Pyrimidine derivatives with pyridine substituents have also demonstrated significant decreases in iNOS and COX-2 mRNA expressions .
Additional Information
Mechanism of Action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group and the thiol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the thiol group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chlorine atom.
Trifluoromethylpyridine derivatives: Various derivatives with different substituents on the pyridine ring
Uniqueness
5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is unique due to the presence of both the trifluoromethyl group and the thiol group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these functional groups are required .
Biological Activity
5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemical applications. This article explores its biological activity, synthesizing data from diverse sources, including patents and research studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H3ClF3N\S
- Molecular Weight : 215.61 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its chemical formula.
Biological Mechanisms
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications. Notably, it has been studied as an inhibitor of galectins, which are proteins involved in many cellular processes, including cell adhesion and immune response modulation.
Inhibition of Galectins
Research indicates that this compound acts as an inhibitor of galectin proteins. Galectins play a crucial role in various diseases, including cancer and inflammation. The compound's inhibitory action suggests potential applications in treating such conditions .
In Vitro Studies
- Anti-inflammatory Activity : In vitro assays have shown that derivatives of pyridine compounds, including this compound, exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for related compounds indicate potent activity against COX-2, suggesting that this compound may also share similar properties .
- Bioconversion Studies : A study involving bioconversion using Burkholderia sp. MAK1 demonstrated that pyridine derivatives could be metabolized into hydroxylated products. Although direct evidence for the bioconversion of this compound was not provided, the metabolic pathways explored could imply similar behavior for this compound .
Case Study 1: Galectin Inhibition
In a patent application detailing the use of alpha-D-galactoside inhibitors, this compound was highlighted as a potential candidate for therapeutic development against galectin-mediated diseases. The study emphasized its structural features that contribute to its inhibitory efficacy .
Case Study 2: Anti-inflammatory Effects
In research focused on the synthesis and evaluation of pyridine derivatives for anti-inflammatory activity, compounds structurally related to this compound were tested in various animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C6H3ClF3N\S |
Molecular Weight | 215.61 g/mol |
Biological Activity | Galectin inhibitor |
IC50 (COX-2 inhibition) | Similar to related pyridine derivatives |
Potential Applications | Anti-inflammatory therapies |
Properties
Molecular Formula |
C6H3ClF3NS |
---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-3(12)2-11-5(4)6(8,9)10/h1-2,12H |
InChI Key |
DUYRUTZIIQKXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)S |
Origin of Product |
United States |
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